molecular formula C6H9NO3 B3386227 2-(N-methylprop-2-enamido)acetic acid CAS No. 71325-63-8

2-(N-methylprop-2-enamido)acetic acid

Cat. No.: B3386227
CAS No.: 71325-63-8
M. Wt: 143.14 g/mol
InChI Key: OBXSAUMTBVIHRA-UHFFFAOYSA-N
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Description

2-(N-methylprop-2-enamido)acetic acid is an organic compound with the molecular formula C6H9NO3 It is known for its unique structure, which includes an enamide group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methylprop-2-enamido)acetic acid typically involves the reaction of N-methylprop-2-enamide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the enamide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the enamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(N-methylprop-2-enamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-methylprop-2-enamido)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The enamide group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules.

Comparison with Similar Compounds

  • 2-(N-methylprop-2-enamido)propanoic acid
  • 2-(N-methylprop-2-enamido)butanoic acid
  • 2-(N-methylprop-2-enamido)pentanoic acid

Comparison: 2-(N-methylprop-2-enamido)acetic acid is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the acetic acid moiety makes it more soluble in water and allows for different types of chemical modifications compared to longer-chain analogs.

Properties

IUPAC Name

2-[methyl(prop-2-enoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-5(8)7(2)4-6(9)10/h3H,1,4H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXSAUMTBVIHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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